molecular formula C18H16FNO3 B11396027 4-fluoro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

4-fluoro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

Cat. No.: B11396027
M. Wt: 313.3 g/mol
InChI Key: RNUPEKMAHNBAKR-UHFFFAOYSA-N
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Description

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is a synthetic organic compound that features a benzamide core substituted with fluorine and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-fluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Attachment of Furan Rings: The furan rings are introduced via nucleophilic substitution reactions. The furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups are attached to the nitrogen atoms of the benzamide core using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding furanones.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The fluorine atom on the benzamide core can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydrofuran derivatives

    Substitution: Various substituted benzamides

Scientific Research Applications

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The furan rings and fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-FLUORO-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE
  • 4-FLUORO-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

4-FLUORO-N-[(FURAN-2-YL)METHYL]-N-[(5-METHYLFURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan-2-ylmethyl and 5-methylfuran-2-ylmethyl groups, which impart distinct chemical and biological properties

Properties

Molecular Formula

C18H16FNO3

Molecular Weight

313.3 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]benzamide

InChI

InChI=1S/C18H16FNO3/c1-13-4-9-17(23-13)12-20(11-16-3-2-10-22-16)18(21)14-5-7-15(19)8-6-14/h2-10H,11-12H2,1H3

InChI Key

RNUPEKMAHNBAKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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